7-methyl-1-benzofuran-5-carbaldehyde
Description
Properties
CAS No. |
1553682-02-2 |
|---|---|
Molecular Formula |
C10H8O2 |
Molecular Weight |
160.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Starting Materials
The cyclization method, as detailed in patent literature, involves an aromatic precursor containing a formyl group at the ortho position relative to a side chain with an oxygen or sulfur atom. For 7-methyl-1-benzofuran-5-carbaldehyde, the starting material is hypothesized to be a substituted benzene derivative bearing a methyl-substituted side chain and an aldehyde group. The mechanism proceeds via intramolecular nucleophilic attack, where the oxygen atom in the side chain facilitates ring closure, forming the benzofuran core.
Key Reaction Steps:
-
Activation : The side chain’s oxygen atom acts as a nucleophile, attacking the electrophilic aldehyde carbon.
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Cyclization : Formation of the fused benzofuran ring system via elimination of water.
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Aromatic stabilization : The conjugated system stabilizes the product, driving the reaction to completion.
Synthetic Procedure and Optimization
The patent outlines a protocol using a carboxylic acid anhydride (e.g., acetic anhydride) as both solvent and dehydrating agent, with a base (e.g., sodium acetate) to deprotonate intermediates. A representative procedure involves:
-
Reagents :
-
Aromatic precursor (1 equiv)
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Sodium acetate (1.2 equiv)
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Acetic anhydride (3 equiv as solvent)
-
-
Conditions :
-
Workup :
Optimization Insights :
-
Temperature Control : Higher temperatures (>130°C) accelerate cyclization but may promote side reactions.
-
Solvent Selection : Acetic anhydride enhances reaction efficiency by stabilizing intermediates via acetylation.
Transition Metal-Catalyzed Coupling
Palladium-Mediated Cross-Coupling
A review article describes the synthesis of benzofuran derivatives via Pd-catalyzed coupling of iodinated aromatic aldehydes with alkynes. For this compound, this method could be adapted using 5-iodo-3-methylbenzaldehyde and a methylacetylene derivative.
Reaction Components:
Procedural Adaptations for Target Compound
The general coupling protocol involves:
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Iodination : Introducing iodine at the 5-position of a methyl-substituted benzaldehyde precursor.
-
Alkyne Coupling : Reacting the iodinated compound with methylacetylene in the presence of Pd/Cu catalysts.
-
Cyclization : Spontaneous or acid-mediated ring closure to form the benzofuran core.
Critical Considerations :
-
Regioselectivity : The position of the methyl and aldehyde groups is controlled by the starting material’s substitution pattern.
-
Catalyst Efficiency : Pd catalysts with bulky ligands (e.g., PPh₃) improve yield by reducing side reactions.
Comparative Analysis of Preparation Methods
The table below contrasts the two methods based on reaction parameters, scalability, and limitations:
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-1-benzofuran-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, particularly at positions activated by the aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents under acidic conditions.
Major Products:
Oxidation: 7-Methyl-1-benzofuran-5-carboxylic acid.
Reduction: 7-Methyl-1-benzofuran-5-methanol.
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
7-Methyl-1-benzofuran-5-carbaldehyde has emerged as a promising candidate in the development of anticancer agents. Its structural framework allows for modifications that can enhance biological activity against various cancer cell lines. Research indicates that benzofuran derivatives, including this compound, exhibit significant cytotoxic effects against human cancer cells, making them valuable in drug discovery efforts targeting cancer therapies .
Antimicrobial Activity
The compound also shows potential as an antimicrobial agent. Benzofuran-based compounds have been systematically studied for their ability to combat microbial infections. For instance, derivatives of benzofuran have demonstrated effectiveness against various pathogens, including bacteria and fungi, which is crucial in addressing antibiotic resistance issues in clinical settings .
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile intermediate for synthesizing more complex organic molecules. Its functional groups allow for various chemical transformations, making it a valuable building block in the synthesis of pharmaceuticals and other biologically active compounds .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Condensation Reactions: Utilizing starting materials like vanillin and propargyl bromide under basic conditions to form the benzofuran ring.
- Formylation Reactions: Introducing the aldehyde group using reagents such as Vilsmeier-Haack reagent.
These methods highlight the compound's accessibility for further modifications and applications .
Material Science
Organic Electronics
Research has indicated that compounds like this compound can be explored for their potential use in organic electronic materials. The unique electronic properties of benzofuran derivatives make them suitable candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Data Table: Applications Overview
Case Studies
Case Study 1: Anticancer Activity
A study evaluating the anticancer effects of benzofuran derivatives found that modifications to the this compound structure significantly enhanced its cytotoxicity against ovarian cancer cell lines. The research emphasized the importance of structural diversity in developing effective anticancer agents .
Case Study 2: Antimicrobial Efficacy
Research conducted on various benzofuran derivatives showed that those containing the this compound moiety exhibited notable antimicrobial activity against resistant strains of bacteria. This highlights the compound's potential role in addressing public health challenges related to antibiotic resistance .
Mechanism of Action
The mechanism of action of 7-methyl-1-benzofuran-5-carbaldehyde involves its interaction with various molecular targets and pathways. Benzofuran derivatives are known to exhibit their effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces to modulate cellular responses.
DNA Interaction: Interacting with DNA to inhibit replication and transcription processes.
Comparison with Similar Compounds
7-Methoxy-2-methyl-1-benzofuran-5-carbaldehyde: A similar compound used as an intermediate in the synthesis of naturally occurring coumarin derivatives.
2-Benzofurancarboxaldehyde: Another benzofuran derivative with an aldehyde group at the 2nd position.
Uniqueness: 7-Methyl-1-benzofuran-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 7th position and aldehyde group at the 5th position make it a valuable intermediate for synthesizing various biologically active compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
